molecular formula C9H16O5 B008374 Diethyl 2-hydroxypentanedioate CAS No. 69134-53-8

Diethyl 2-hydroxypentanedioate

Cat. No. B008374
CAS RN: 69134-53-8
M. Wt: 204.22 g/mol
InChI Key: DYLHSDCNOUDICA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2-hydroxypentanedioate involves a straightforward procedure starting from anhydrous citric acid, which is subsequently reacted with ethanol to produce diethyl 3-oxopentanedioate. This intermediate undergoes reduction to afford diethyl 3-hydroxypentanedioate with a remarkable yield of 94% and a purity of 98.5% (Yang-ling, 2008).

Molecular Structure Analysis

The molecular structure of diethyl 2-hydroxypentanedioate and its derivatives has been extensively studied, revealing detailed insights into their conformations and electronic properties. For instance, diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate was structurally characterized, showcasing the intricacies of its crystal structure and the molecular interactions within (Ju et al., 2015).

Chemical Reactions and Properties

Diethyl 2-hydroxypentanedioate undergoes various chemical transformations, highlighting its reactivity and functionality. For example, its ability to form complex structures through reactions like the Friedel—Crafts reaction has been documented, showcasing its potential in synthesizing intricate organic molecules (Natekar & Samant, 2010).

Physical Properties Analysis

The physical properties of diethyl 2-hydroxypentanedioate, including its melting point, boiling point, and solubility, are critical for its handling and application in various chemical processes. While specific data for diethyl 2-hydroxypentanedioate is not detailed in the reviewed literature, the general physical properties of related compounds provide insight into its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of diethyl 2-hydroxypentanedioate, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental for its application in organic synthesis. The compound's ester functionality and hydroxyl group play significant roles in its reactivity, enabling a wide range of chemical transformations that are valuable in synthetic chemistry.

For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of Diethyl 2-hydroxypentanedioate, the following references provide a comprehensive overview:

Mechanism of Action

Unfortunately, I was unable to find specific information on the mechanism of action of Diethyl 2-hydroxypentanedioate .

Safety and Hazards

Unfortunately, I was unable to find specific information on the safety and hazards of Diethyl 2-hydroxypentanedioate .

Future Directions

Unfortunately, I was unable to find specific information on the future directions of Diethyl 2-hydroxypentanedioate .

properties

IUPAC Name

diethyl 2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHSDCNOUDICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533579
Record name Diethyl 2-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-hydroxypentanedioate

CAS RN

69134-53-8
Record name Diethyl 2-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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